molecular formula C9H7ClN2O2S B8052425 Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B8052425
M. Wt: 242.68 g/mol
InChI Key: CBZDCLKMFFKYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is a chemical compound belonging to the class of thieno[3,2-d]pyrimidines. This compound features a thieno[3,2-d]pyrimidine core structure with a chlorine atom at the 2-position and an ethyl ester group at the 4-position. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Palladium-Catalyzed Carbonylation: One common synthetic route involves the palladium-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). This method typically uses palladium(II) chloride (PdCl2) and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) to facilitate the carbonylation reaction[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

  • Substitution Reactions: Another approach involves nucleophilic substitution reactions where a suitable nucleophile replaces the chlorine atom at the 2-position[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....

Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed carbonylation reactions under optimized conditions to ensure high yield and purity. The process is typically carried out in a controlled environment to manage the reactivity of the intermediates and the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups present in the compound.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom at the 2-position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Chloro-substituted thieno[3,2-d]pyrimidines.

  • Substitution Products: A variety of substituted thieno[3,2-d]pyrimidines depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as a building block for the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets vary based on the compound's derivatives and the context of its use.

Comparison with Similar Compounds

Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate is similar to other thieno[3,2-d]pyrimidines, such as Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate. its unique substitution pattern and functional groups contribute to its distinct chemical properties and reactivity. Other similar compounds include:

  • Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-5-carboxylate

  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-6-carboxylate

These compounds share the thieno[3,2-d]pyrimidine core but differ in the position and nature of substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-8(13)6-7-5(3-4-15-7)11-9(10)12-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZDCLKMFFKYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC2=C1SC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.